molecular formula C8H10N2O2 B1454848 Methyl 2-(6-aminopyridin-2-yl)acetate CAS No. 882015-06-7

Methyl 2-(6-aminopyridin-2-yl)acetate

Cat. No. B1454848
Key on ui cas rn: 882015-06-7
M. Wt: 166.18 g/mol
InChI Key: KRADSNMMTKSJQC-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

methyl (6-aminopyridin-2-yl)acetate {6-[(diphenylmethylidene)amino]pyridin-2-yl}acetate (13 g, 3.93 mmol) was dissolved in 1:1 mixture of THF/water (20 mL) and treated with 4.5 mL of a 1N aqueous hydrochloric acid solution. The reaction was allowed to stir at ambient temperature for 30 minutes and then concentrated in vacuo. The crude residue was dissolved in DCM and washed with a saturated aqueous sodium bicarbonate solution. The organic layers were dried over sodium sulfate, filtered and concentrated to afford crude methyl (6-aminopyridin-2-yl)acetate which, was used without further purification. LC/MS (M+H)+167. Step C: methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate
Name
methyl (6-aminopyridin-2-yl)acetate {6-[(diphenylmethylidene)amino]pyridin-2-yl}acetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C(=NC2N=C(CC(O)=O)C=CC=2)C2C=CC=CC=2)C=CC=CC=1.[NH2:25][C:26]1[N:31]=[C:30]([CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH:29]=[CH:28][CH:27]=1.Cl>C1COCC1.O>[NH2:25][C:26]1[N:31]=[C:30]([CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH:29]=[CH:28][CH:27]=1 |f:0.1,3.4|

Inputs

Step One
Name
methyl (6-aminopyridin-2-yl)acetate {6-[(diphenylmethylidene)amino]pyridin-2-yl}acetate
Quantity
13 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC1=CC=CC(=N1)CC(=O)O.NC1=CC=CC(=N1)CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in DCM
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC=CC(=N1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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